molecular formula C9H6Cl2N2S2 B2983509 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-71-5

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole

Cat. No.: B2983509
CAS No.: 338978-71-5
M. Wt: 277.18
InChI Key: PLWXYWXIPZZCGL-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 3,4-dichlorophenylsulfanyl moiety at position 3. The 1,2,3-thiadiazole scaffold is known for its diverse pharmacological and agrochemical applications, with substitutions at key positions modulating bioactivity.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-5-9(15-13-12-5)14-6-2-3-7(10)8(11)4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWXYWXIPZZCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorothiophenol with methyl isothiocyanate to form an intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes and proteins involved in cell growth and replication. For example, it may inhibit the activity of enzymes like carbonic anhydrase, leading to disrupted cellular processes and ultimately cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic System

  • Target Compound : The 1,2,3-thiadiazole core is less common than 1,3,4-thiadiazoles but offers distinct electronic properties due to sulfur and nitrogen positioning.
  • Methazole : The 1,2,4-oxadiazolidine-dione system introduces carbonyl groups, enhancing electrophilicity and herbicidal action .
  • Compound 7n : The 1,2,4-triazole moiety is associated with antifungal activity (e.g., fluconazole analogs), synergizing with the thiadiazole’s bioactivity .

Substituent Effects

  • The 3,4-dichlorophenyl group is a critical bioisostere in agrochemicals, improving lipid solubility and target binding.
  • Methyl groups (e.g., at position 4 in the target compound) enhance metabolic stability but may reduce solubility.

Biological Activity

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring substituted with a dichlorophenyl sulfanyl group and a methyl group. The molecular formula is C10H8Cl2N2S2, and it has a molecular weight of approximately 291.21 g/mol.

Biological Activity

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. Studies have reported effective inhibition of fungal growth in species such as Candida albicans and Aspergillus niger.

The biological activity of this compound is primarily attributed to its ability to interact with microbial cell membranes and inhibit key metabolic pathways. The thiadiazole moiety is believed to disrupt cellular processes by interfering with enzyme activities essential for cell survival.

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study conducted on the efficacy of this compound against Staphylococcus aureus highlighted its potential as an alternative treatment for antibiotic-resistant strains. The researchers reported that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
  • Case Study: Antifungal Properties
    Another investigation focused on the antifungal properties against Candida species showed that treatment with the compound resulted in a significant reduction in fungal viability. The study suggested that the compound could be developed into a topical antifungal agent.

Toxicity and Safety Profile

While the biological activity of this compound is promising, toxicity assessments are crucial for its development as a therapeutic agent. Preliminary studies indicate low toxicity levels in mammalian cell lines; however, further toxicological evaluations are necessary to ensure safety for clinical use.

Q & A

Q. What are the optimized synthetic routes for 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed cross-coupling between 3,4-dichlorothiophenol and 4-methyl-1,2,3-thiadiazole derivatives under controlled temperatures (~70°C) . Microwave-assisted synthesis (e.g., 80–100°C, 300–500 W) significantly reduces reaction time and improves yields (up to 81%) compared to conventional heating . Key parameters include solvent choice (e.g., DMF for solubility), catalyst loading (e.g., 5–10 mol% CuI), and inert atmosphere to prevent oxidation of the sulfanyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., thiadiazole ring protons at δ 3.06 ppm for methyl groups, aromatic protons from dichlorophenyl at δ 7.1–7.6 ppm) .
  • HPLC : Purity ≥99% can be verified using C18 columns with acetonitrile/water mobile phases .
  • Mass spectrometry (ESI) : Look for [M+1]+ peaks at m/z ~423 (exact mass depends on substituents) .
  • Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C ~49.7%, N ~16.1%) .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate antifungal or antitumor activity, and how can data contradictions be addressed?

  • Antifungal testing : Follow CLSI guidelines using microdilution assays (e.g., Candida albicans ATCC 10231, MIC determination). reported 81% yield compounds showing activity at 25–50 µg/mL, but discrepancies may arise from strain variability. Cross-validate with disk diffusion assays and check for biofilm inhibition .
  • Antitumor screening : Use NCI-60 cell line panels. For example, sulfonamide derivatives of similar thiadiazoles showed selective activity against colon (HCT-116) and breast (MCF-7) cancers . Address contradictions by comparing logP values (target ~3.5 for membrane permeability) and metabolic stability in liver microsomes .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Core modifications : Replace the dichlorophenyl group with fluorophenyl or nitro groups to enhance electron-withdrawing effects, improving target binding .
  • Side-chain optimization : Introduce sulfonamide or carboxamide groups at the 5-position to boost solubility and bioavailability .
  • Steric effects : Cyclohexyl or adamantyl substituents increase lipophilicity and metabolic resistance, as seen in related triazole-thiadiazole hybrids .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with fungal CYP51 or human MAPK10. The dichlorophenyl group may occupy hydrophobic pockets, while the thiadiazole ring hydrogen-bonds with catalytic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the sulfanyl group’s electron-rich nature facilitates nucleophilic attacks in biological systems .

Methodological Challenges

Q. How can conflicting bioactivity data across studies be resolved?

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1% v/v).
  • Metabolic profiling : Perform LC-MS to identify degradation products that may influence activity .
  • Synergistic studies : Test combinations with known antifungals (e.g., fluconazole) to rule out off-target effects .

Q. What strategies mitigate oxidation of the sulfanyl group during storage?

  • Storage conditions : Keep at −20°C under argon, dissolved in anhydrous DMSO.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated oxidation .

Advanced Applications

Q. Can this compound serve as a ligand in coordination chemistry?

Yes. The sulfur and nitrogen atoms in the thiadiazole ring coordinate with transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes and characterize via:

  • Single-crystal XRD : Resolve bond lengths (e.g., Cu–S ~2.3 Å) .
  • EPR spectroscopy : Confirm paramagnetic behavior in Cu(II) complexes .

Q. How does substitution at the 4-methyl position affect reactivity?

Replacing methyl with bulkier groups (e.g., cycloheptyl) increases steric hindrance, reducing unwanted side reactions in electrophilic substitution. This was demonstrated in triazole-thiadiazole hybrids, where cycloheptyl derivatives showed 30% higher metabolic stability .

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